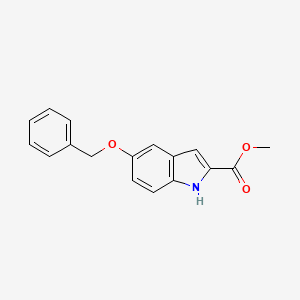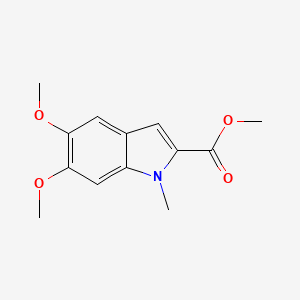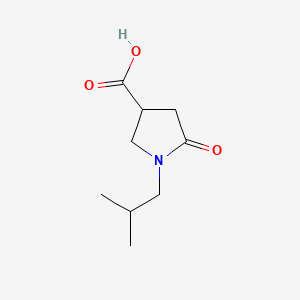
1-(2-Nitrophenyl)pyrrolidin-2-one
Descripción general
Descripción
1-(2-Nitrophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Excited State Dynamics
1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine (p-NPP), a derivative of 1-(2-Nitrophenyl)pyrrolidin-2-one, has been studied for its excited state dynamics using subpicosecond transient absorption spectroscopy. This research found that conformational relaxation, internal conversion, and intersystem crossing are key relaxation pathways following photoexcitation. The study highlights the impact of solvent polarity on these processes, indicating potential applications in understanding and manipulating photochemical reactions (Ghosh & Palit, 2012).
Condensation Reactions
1-(4-Nitrophenyl)pyrrolin-2-one has been involved in condensation reactions with aromatic aldehydes. The research explores the synthesis of 5-arylidene-1-(4-nitrophenyl)pyrrolin-2-onium perchlorates, indicating its use in synthesizing complex organic compounds (Sibiryakova et al., 2006).
Crystal Growth and Characterization
A study on the growth of new 1-(4-Nitrophenyl) pyrrolidine single crystals reveals their structural and spectroscopic properties. This research provides insights into the crystalline nature and thermal properties of these compounds, suggesting applications in materials science and engineering (Nirosha, Kalainathan, & Aravindan, 2015).
Organocatalysis
A derivative of this compound, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, serves as an organocatalyst for asymmetric Michael addition. The study of this compound may aid in understanding the catalyzing mechanism of similar chemicals, relevant in organic synthesis and pharmaceutical research (Yan-fang, 2008).
Electrochromic Properties
Copolymerization of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole with 3,4-ethylene dioxythiophene, a related compound, produces a film with distinct electrochromic properties. This finding opens possibilities for its use in electrochromic devices and materials science (Variş et al., 2007).
Asymmetric Synthesis
(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline and structurally similar to this compound, has shown efficiency as an organocatalyst for asymmetric Michael addition. It demonstrates the potential of pyrrolidine derivatives in producing enantiomerically pure compounds, significant in drug development and chiral chemistry (Singh et al., 2013).
Safety and Hazards
The safety information for 1-(2-Nitrophenyl)pyrrolidin-2-one includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Direcciones Futuras
The pyrrolidine ring, a key component of 1-(2-Nitrophenyl)pyrrolidin-2-one, is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives, which include 1-(2-nitrophenyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that is influenced by its stereochemistry and spatial orientation of substituents .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Action Environment
It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its spatial orientation .
Propiedades
IUPAC Name |
1-(2-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-6-3-7-11(10)8-4-1-2-5-9(8)12(14)15/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJGMOBQPGMBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)

![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)
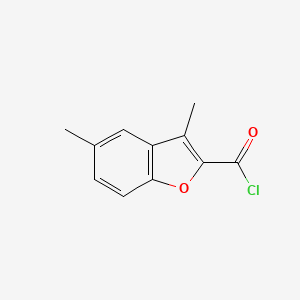
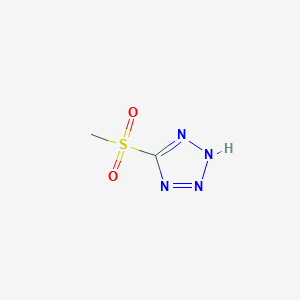
![5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol](/img/structure/B1309483.png)
